molecular formula C20H16ClNO4S B2977464 N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide CAS No. 690961-73-0

N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide

Cat. No.: B2977464
CAS No.: 690961-73-0
M. Wt: 401.86
InChI Key: QIDRWDXLGBFWPG-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C20H16ClNO4S and its molecular weight is 401.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Researchers have developed efficient synthesis routes and explored the structural characteristics of N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide and its derivatives. For example, Kobkeatthawin et al. (2017) described a highly efficient and simple route for synthesizing N-(4-acetylphenyl)-4-chlorobenzenesulfonamide, emphasizing its crystal structure, which was elucidated using various spectroscopic methods and single crystal X-ray analysis (Kobkeatthawin, T., Chantrapromma, S., Kumar, C. S. C., & Fun, H., 2017). The molecule exhibits a V-shape conformation, with interactions that stabilize the crystal structure, including N–H···O and C–H···O hydrogen bonds.

Biological Activities

The biological activities of derivatives of this compound have been extensively studied, highlighting their potential in medicinal chemistry. Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides and evaluated their carbonic anhydrase inhibitory effects, demonstrating potent inhibition against cytosolic hCA I and II isoenzymes, which are relevant for various therapeutic applications (Gul, H., Kucukoglu, K., Yamali, C., Bilginer, S., Yuca, H., Ozturk, I., Taslimi, P., Gulcin, I., & Supuran, C., 2016).

Molecular Docking and DFT Calculations

Further research by Fahim and Shalaby (2019) involved the synthesis of novel benzenesulfonamide derivatives, conducting molecular docking and density functional theory (DFT) calculations to evaluate their antitumor activity against HepG2 and MCF-7 cell lines. This study underscores the importance of structural modifications in enhancing biological activity (Fahim, A. M., & Shalaby, M. A., 2019).

Properties

IUPAC Name

N-(4-acetylphenyl)-4-(2-chlorophenoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO4S/c1-14(23)15-6-8-16(9-7-15)22-27(24,25)18-12-10-17(11-13-18)26-20-5-3-2-4-19(20)21/h2-13,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDRWDXLGBFWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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